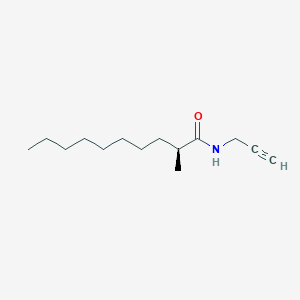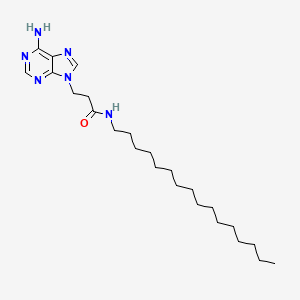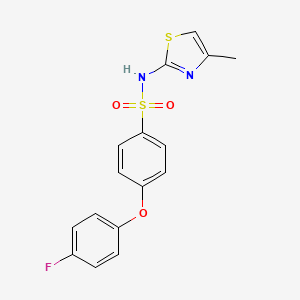
4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a fluorophenoxy group, a thiazole ring, and a sulfonamide moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step may involve the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of a suitable thioamide with an α-haloketone.
Sulfonamide Formation: The final step involves the reaction of the fluorophenoxy intermediate with the thiazole derivative in the presence of a sulfonyl chloride to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is unique due to the presence of the fluorophenoxy and thiazole groups, which may enhance its biological activity and specificity compared to other sulfonamides.
Propiedades
Número CAS |
819076-78-3 |
|---|---|
Fórmula molecular |
C16H13FN2O3S2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O3S2/c1-11-10-23-16(18-11)19-24(20,21)15-8-6-14(7-9-15)22-13-4-2-12(17)3-5-13/h2-10H,1H3,(H,18,19) |
Clave InChI |
DRMAWTPCOBIGPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



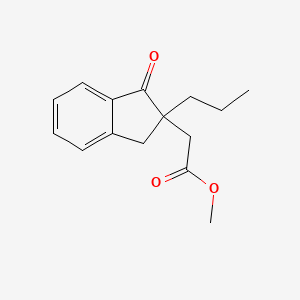
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
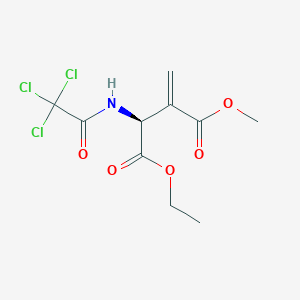
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
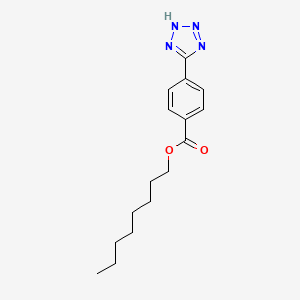
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
